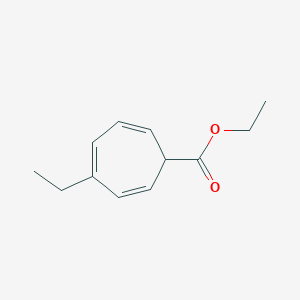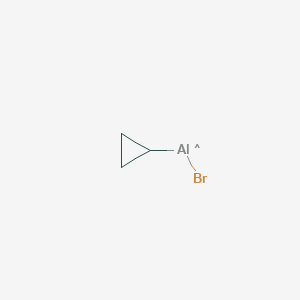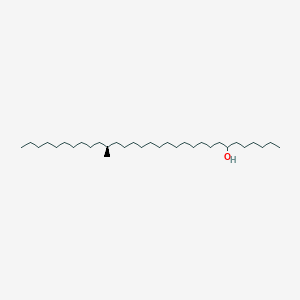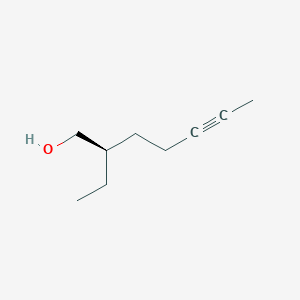
3-Methyl-6-nitro-2-(piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-6-nitro-2-(piperazin-1-il)quinolina es un compuesto heterocíclico que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metil-6-nitro-2-(piperazin-1-il)quinolina típicamente implica los siguientes pasos:
Alquilación: El grupo metilo en la posición 3 se puede introducir mediante reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo.
Sustitución de piperazina:
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para los pasos de nitración y alquilación, y la aplicación de técnicas de purificación eficientes como la cristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metil-6-nitro-2-(piperazin-1-il)quinolina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno y el paladio sobre carbono.
Sustitución: La porción de piperazina puede participar en reacciones de sustitución nucleofílica, permitiendo la funcionalización adicional del compuesto.
Ciclización: El compuesto puede sufrir reacciones de ciclización para formar sistemas de anillos fusionados, lo que puede mejorar su actividad biológica.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno, paladio sobre carbono y etanol como solvente.
Sustitución: Piperazina, grupos salientes apropiados (por ejemplo, haluros) y solventes como el diclorometano.
Ciclización: Catalizadores como ácidos de Lewis y solventes como el tolueno.
Principales productos formados
Reducción: Formación de 3-Metil-6-amino-2-(piperazin-1-il)quinolina.
Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Ciclización: Formación de sistemas de anillos fusionados de quinolina-piperazina.
Aplicaciones Científicas De Investigación
3-Metil-6-nitro-2-(piperazin-1-il)quinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus potenciales actividades antibacterianas y antifúngicas.
Medicina: Se investiga por su potencial como agente antituberculoso y su capacidad para inhibir el crecimiento bacteriano.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Metil-6-nitro-2-(piperazin-1-il)quinolina implica su interacción con objetivos moleculares como enzimas y receptores. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que pueden interactuar con el ADN bacteriano, lo que lleva a la inhibición del crecimiento bacteriano. La porción de piperazina puede mejorar la capacidad del compuesto para penetrar las paredes celulares bacterianas, aumentando su eficacia como agente antibacteriano.
Comparación Con Compuestos Similares
Compuestos similares
3-Metil-6-nitroquinolina: Carece de la porción de piperazina, lo que puede reducir su actividad biológica.
6-Nitro-2-(piperazin-1-il)quinolina: Carece del grupo metilo en la posición 3, lo que puede afectar su reactividad química.
3-Metil-2-(piperazin-1-il)quinolina: Carece del grupo nitro, lo que puede reducir su actividad antibacteriana.
Unicidad
3-Metil-6-nitro-2-(piperazin-1-il)quinolina es única debido a la presencia tanto del grupo nitro como de la porción de piperazina, que juntas mejoran su actividad biológica y reactividad química. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones de investigación científica.
Propiedades
Número CAS |
610320-05-3 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-methyl-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H16N4O2/c1-10-8-11-9-12(18(19)20)2-3-13(11)16-14(10)17-6-4-15-5-7-17/h2-3,8-9,15H,4-7H2,1H3 |
Clave InChI |
FLSBBZUQXNQBCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])N=C1N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)



![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)


![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)

